methyl 4-(2-amino-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-4-yl)benzoate
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Overview
Description
Methyl 4-{2-amino-3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-4-yl}benzoate is a complex organic compound that features a unique structure combining a benzoate ester with a cycloheptapyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-amino-3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-4-yl}benzoate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be performed without solvents at room temperature or with heating, depending on the specific reactants and desired yield.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-amino-3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-4-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 4-{2-amino-3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-4-yl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{2-amino-3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-4-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Indole Derivatives: Known for their biological significance, indole derivatives also feature complex ring systems and are used in drug development.
Uniqueness
Methyl 4-{2-amino-3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-4-yl}benzoate is unique due to its combination of a benzoate ester with a cycloheptapyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
methyl 4-(2-amino-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-4-yl)benzoate |
InChI |
InChI=1S/C19H19N3O2/c1-24-19(23)13-9-7-12(8-10-13)17-14-5-3-2-4-6-16(14)22-18(21)15(17)11-20/h7-10H,2-6H2,1H3,(H2,21,22) |
InChI Key |
OYTOQEXVYWQHNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C(=NC3=C2CCCCC3)N)C#N |
Origin of Product |
United States |
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